(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound that features a bromophenyl group, a nitrothiophene moiety, and an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the nitrothiophene group: The nitrothiophene moiety can be introduced via a Heck coupling reaction between the acrylamide intermediate and 5-nitrothiophene-2-boronic acid, using a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety can participate in electron transfer processes, while the acrylamide linkage can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-chlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- (E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Uniqueness
(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new materials or bioactive compounds.
Properties
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAONOVDCVNINC-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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